molecular formula C21H22N4O4S2 B2678454 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 890595-13-8

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2678454
CAS No.: 890595-13-8
M. Wt: 458.55
InChI Key: LPTJIFIQYPAZEL-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core, a pyrrolidinylsulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the Methylthio Group: This step involves the methylation of a thiol group, often using methyl iodide or dimethyl sulfate.

    Attachment of the Benzamide Core: This step involves the coupling of the oxadiazole derivative with a benzoyl chloride derivative under basic conditions.

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the benzamide derivative with a pyrrolidine sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, thiols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology

    Biological Probes: The compound may be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide: can be compared with other benzamide derivatives, oxadiazole-containing compounds, and sulfonylated molecules.

Uniqueness

    Structural Features: The combination of a benzamide core, oxadiazole ring, and pyrrolidinylsulfonyl group is unique and may confer specific properties such as enhanced binding affinity or selectivity for certain targets.

    Functional Properties:

Biological Activity

4-Methyl-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a pyrrolidine ring, a sulfonamide group, and an oxadiazole moiety. The molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S, with a molecular weight of 364.43 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₃S
Molecular Weight364.43 g/mol
CAS Number1171226-05-3

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. A study highlighted that derivatives similar to this compound showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. In vitro studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against COX enzymes, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Additionally, this compound has been studied for its role as an inhibitor of alkaline phosphatase. The inhibition of such enzymes can be beneficial in treating conditions associated with elevated enzyme levels, such as liver diseases.

Study on Antimicrobial Efficacy

A recent study synthesized various oxadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial activity. For instance, compounds with methylthio substitutions showed improved potency compared to their unsubstituted counterparts.

Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory activity, the compound was tested in a murine model of inflammation. Results indicated a significant reduction in paw edema when administered at specific doses compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Properties

IUPAC Name

4-methyl-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-14-9-10-15(13-18(14)31(27,28)25-11-5-6-12-25)19(26)22-17-8-4-3-7-16(17)20-23-24-21(29-20)30-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTJIFIQYPAZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SC)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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